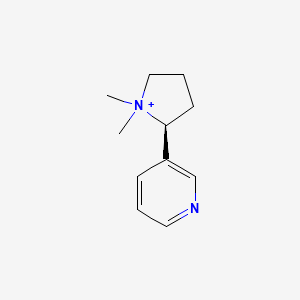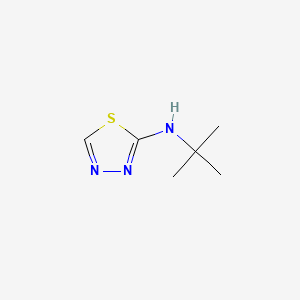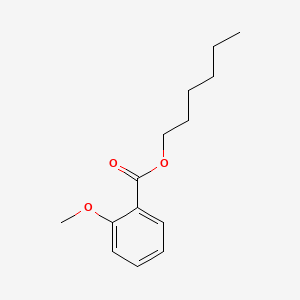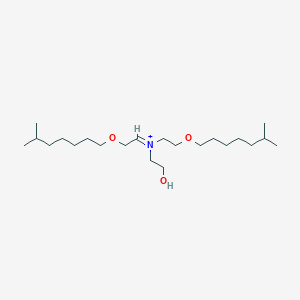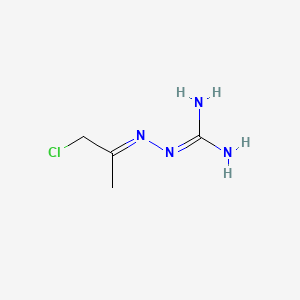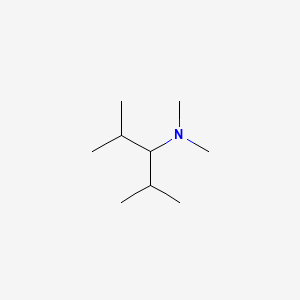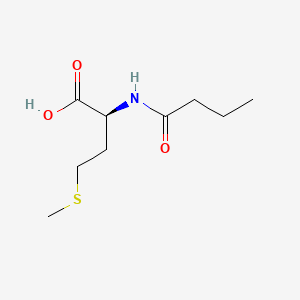
Potassium octyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows:
C8H17OH+H3PO4→C8H17H2PO4+H2O
C8H17H2PO4+KOH→C8H17K2PO4+H2O
The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where octyl alcohol and phosphoric acid are mixed and heated. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or distillation. The process is designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Potassium octyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the octyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield octyl phosphate esters, while substitution reactions can produce a variety of alkyl or aryl phosphates.
Scientific Research Applications
Potassium octyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of potassium octyl hydrogen phosphate involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the phosphate group, which is hydrophilic, and the octyl group, which is hydrophobic. This dual nature allows it to form micelles and emulsions, making it an effective surfactant. The molecular targets and pathways involved include the stabilization of emulsions and the enhancement of solubility of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Potassium dihydrogen phosphate (KH2PO4): A common phosphate salt used in fertilizers and food additives.
Sodium octyl sulfate (C8H17NaO4S): A surfactant with similar properties but different chemical composition.
Octyl phosphate (C8H17PO4): A related compound with similar surfactant properties but without the potassium ion.
Uniqueness
Potassium octyl hydrogen phosphate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds in aqueous solutions. Its potassium ion also provides additional benefits in certain industrial and biological applications.
Properties
CAS No. |
51404-72-9 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


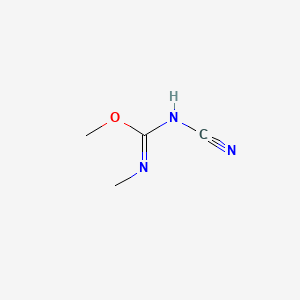
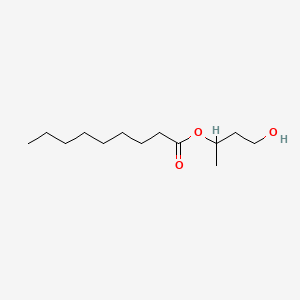
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
